molecular formula C12H7F2NO2 B8669150 4,4'-Difluoro-2-nitro-1,1'-biphenyl CAS No. 390-37-4

4,4'-Difluoro-2-nitro-1,1'-biphenyl

Cat. No.: B8669150
CAS No.: 390-37-4
M. Wt: 235.19 g/mol
InChI Key: BYZUXVJUDULKSD-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives as Core Scaffolds in Advanced Organic Synthesis

Biphenyl derivatives are fundamental building blocks in the synthesis of complex organic molecules. rsc.orgrsc.org Their inherent twist angle can lead to atropisomerism in substituted derivatives, a form of stereoisomerism that is crucial in the design of chiral ligands and catalysts. uhmreactiondynamics.org The biphenyl unit is a key component in numerous marketed drugs and biologically active natural products. rsc.org The synthesis of these scaffolds has evolved over a century, with cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions being among the most effective methods for their preparation. rsc.orgacs.org

Electronic and Steric Influence of Fluorine Substitution on Aromatic Systems

The substitution of hydrogen with fluorine has a profound impact on the properties of an organic molecule. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). nih.govstackexchange.com This effect can stabilize molecular orbitals and alter the electron distribution within an aromatic ring. nih.gov While fluorine does possess lone pairs and can exhibit a positive mesomeric effect (+M) by donating electron density to the π-system, its inductive effect is generally dominant. nih.govcsbsju.edu This dual nature can lead to complex effects on reactivity. csbsju.edu

The presence of fluorine can also introduce significant steric effects, influencing the conformation of molecules. nih.govacs.org In substituted biphenyls, steric hindrance between adjacent groups can affect the torsional angle between the two phenyl rings. wikipedia.org

Role of the Nitro Group in Modulating Chemical Reactivity and Electronic Properties

The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). quora.comyoutube.comrsc.org It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. quora.comyoutube.com This deactivation is particularly pronounced at the ortho and para positions, making the nitro group a meta-director for incoming electrophiles. youtube.comrsc.org The strong electron-accepting ability of the nitro group can be modulated by its conformation relative to the aromatic ring. researchgate.net

Contextualization of 4,4'-Difluoro-2-nitro-1,1'-biphenyl within Contemporary Biphenyl Chemistry

This compound incorporates the key features of both fluorine and nitro substitution on a biphenyl core. The two fluorine atoms at the 4 and 4' positions enhance the electron-withdrawing nature of the rings and can influence intermolecular interactions. nih.govacs.org The nitro group at the 2-position strongly deactivates one of the rings and introduces significant steric hindrance, which would be expected to influence the dihedral angle between the phenyl rings. This combination of substituents makes this compound a valuable intermediate for the synthesis of more complex, highly functionalized biphenyl derivatives. For instance, the nitro group can be reduced to an amino group, providing a handle for further functionalization, while the fluorine atoms can participate in nucleophilic aromatic substitution reactions under certain conditions. stackexchange.com

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound 390-37-4C₁₂H₇F₂NO₂235.19Building block for complex molecules. bldpharm.com
4-Nitrobiphenyl 92-93-3C₁₂H₉NO₂199.21White to yellow crystalline solid. nih.gov
2,4-Difluoronitrobenzene 446-35-5C₆H₃F₂NO₂159.09Clear light yellow to brown liquid. chemicalbook.com
4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine Not AvailableC₁₂H₁₀F₂N₂220.22A related diamine derivative. ambeed.com
2',4'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid 1261903-76-7C₁₃H₇F₂NO₄295.20A carboxylic acid derivative. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

390-37-4

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

4-fluoro-1-(4-fluorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H

InChI Key

BYZUXVJUDULKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)[N+](=O)[O-])F

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 4,4 Difluoro 2 Nitro 1,1 Biphenyl

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4,4'-Difluoro-2-nitro-1,1'-biphenyl. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. In this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The signals are typically found in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The electron-withdrawing nitro group deshields the protons on its own ring, causing them to resonate at a lower field (higher ppm) compared to the protons on the other ring. The fluorine atoms also influence the chemical shifts of adjacent protons.

The coupling constants (J values) between adjacent protons provide valuable information about their relative positions. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

¹H NMR Data for Biphenyl (B1667301) Derivatives
CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
4'-chloro-2-nitro-1,1'-biphenylAr7.87 – 7.84 (m, 1H), 7.62 – 7.58 (m, 1H), 7.50 – 7.46 (m, 1H), 7.39 – 7.37 (m, 3H), 7.23 (d, J = 4.0 Hz, 1H), 7.21 (s, 1H)4.0 rsc.org
3',4',5'-trifluoro-2-nitro-1,1'-biphenylAr7.91 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H), 7.54 (d, J = 8.0 Hz, 1H), 7.36 (d, J = 8.0 Hz, 1H), 6.92 (t, J = 8.0 Hz, 2H)8.0 rsc.org
2-nitro-1,1'-biphenylAr7.83 – 7.81 (m, 1H), 7.61 – 7.57 (m, 1H), 7.45 – 7.38 (m, 5H), 7.30 – 7.28 (m, 2H) rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The carbon atom attached to the nitro group is significantly deshielded and appears at a lower field. The carbon atoms bonded to fluorine exhibit splitting due to coupling (JCF), providing direct evidence of their connectivity. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.

¹³C NMR Data for Biphenyl Derivatives
CompoundCarbonChemical Shift (δ, ppm)Reference
4'-chloro-2-nitro-1,1'-biphenylAr153.1, 149.2, 137.7, 135.8, 132.6, 131.9, 131.5, 128.0, 123.6, 104.8 rsc.org
3',4',5'-trifluoro-2-nitro-1,1'-biphenylAr151.8, 150.1, 148.5, 133.3, 132.8, 131.5, 129.3, 124.4, 112.5, 112.4 rsc.org
2-nitro-1,1'-biphenylAr151.0, 149.2, 136.0, 134.1, 132.0, 131.8, 127.7, 127.4, 125.5, 123.8 rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atoms in this compound. thermofisher.comdiva-portal.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this technique particularly useful for detecting subtle conformational changes. thermofisher.comnih.gov The presence of a single signal in the ¹⁹F NMR spectrum would indicate that the two fluorine atoms are in chemically equivalent environments. Any non-equivalence, which could arise from restricted rotation around the biphenyl linkage due to the bulky nitro group, would result in separate signals. For 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl, two distinct signals are observed at -137.8 ppm and -164.7 ppm. rsc.org

Long-range spin-spin couplings, such as those between protons and fluorine atoms (JHF) or between carbons and fluorine atoms (JCF) over more than three bonds, can provide valuable conformational information. libretexts.orgaps.org For instance, the magnitude of four-bond and five-bond H-F couplings can be dependent on the dihedral angle between the two aromatic rings. These long-range couplings are often small and may require specialized NMR experiments for their detection and measurement.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. eag.comd-nb.info The spectrum displays characteristic vibrational modes for the nitro group, the carbon-fluorine bonds, and the aromatic rings.

The key vibrational bands observed in the IR spectrum include:

Asymmetric and Symmetric NO₂ Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. For example, in 4-nitrophenyl-4'-nitrobenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹. researchgate.net

C-F Stretching: The carbon-fluorine bond stretching vibration usually appears as a strong band in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region.

Characteristic IR/FTIR Vibrational Modes
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitro (NO₂)Asymmetric Stretch1500 - 1560 researchgate.net
Nitro (NO₂)Symmetric Stretch1335 - 1385 researchgate.net
Carbon-Fluorine (C-F)Stretch1100 - 1300
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For this compound, the UV-Vis spectrum is dictated by the presence of several key structural features: the biphenyl system, the nitro group (a chromophore), and the fluorine atoms (auxochromes).

The electronic transitions in this molecule are primarily of two types: π → π* and n → π* transitions. youtube.comslideshare.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the biphenyl rings and are typically associated with high molar absorptivity. libretexts.org

n → π Transitions:* These involve moving an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. youtube.com

The biphenyl core provides an extended π-conjugated system. However, the degree of conjugation is highly dependent on the dihedral angle between the two phenyl rings. The presence of a bulky nitro group at the ortho-position (C2) induces significant steric hindrance, forcing the rings to twist out of planarity. This twisting disrupts the π-conjugation across the central C-C bond, which in turn affects the electronic transitions. A more twisted conformation reduces the effective conjugation length, leading to a hypsochromic shift (blue shift, to shorter wavelengths) compared to a planar biphenyl system.

The nitro group acts as a strong electron-withdrawing group and a chromophore, while the fluorine atoms are weak auxochromes. In donor-acceptor biphenyl systems, the interaction between an electron-donating group and an electron-accepting group can lead to a bathochromic shift (red shift, to longer wavelengths) in the absorption spectrum. researchgate.net In this compound, the combination of the electron-withdrawing nitro group and the electronegative fluorine atoms on the biphenyl backbone results in complex electronic behavior that influences the energy and intensity of its UV-Vis absorption bands.

X-ray Crystallography Studies for Solid-State Architecture

Single Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths and Angles

Single Crystal X-ray Diffraction (SC-XRD) allows for the exact determination of atomic positions within the crystal. carleton.edu From these positions, precise bond lengths and angles can be calculated. While specific crystallographic data for this compound is not available in the provided results, typical bond lengths for related fragments can be referenced from extensive crystallographic databases. psu.edu

Table 1: Expected Bond Lengths in this compound

Bond Type Expected Length (Å)
C-C Aromatic (in phenyl rings) ~1.39
C-C Inter-ring (biphenyl) ~1.49
C-F Aromatic ~1.35
C-N Nitro group to ring ~1.47
N-O Nitro group ~1.22

Data is based on typical values for similar chemical environments.

Determination of Dihedral Angles between Phenyl Rings and Their Conformational Implications

A critical structural parameter in biphenyl derivatives is the dihedral angle (torsion angle) between the planes of the two phenyl rings. In the solid state, unsubstituted biphenyl is planar. However, the introduction of substituents, particularly at the ortho positions, creates steric hindrance that forces the rings to adopt a twisted conformation. rsc.org

For this compound, the nitro group at the C2 position is expected to cause a significant twist. A closely related compound, 4,4'-Dibromo-2-nitro-biphenyl, exhibits a large dihedral angle of 55.34(14)° between its benzene (B151609) rings. nih.gov Similarly, other substituted biphenyls, such as 2,2'-difluorobiphenyl (B165479) and 1-(2',4'-difluoro-biphenyl-4-yl)ethanone, show substantial dihedral angles of 58° and ~47° respectively. nih.govresearchgate.net

This pronounced twist has profound conformational implications:

Reduced π-Conjugation: The non-planar arrangement significantly reduces the orbital overlap between the two aromatic rings, thereby inhibiting electronic communication between them.

Chirality: The steric barrier to rotation around the C1-C1' bond, caused by the ortho-nitro group, can be high enough to allow for the existence of stable atropisomers (conformational isomers that are chiral), making the molecule potentially resolvable into separate enantiomers.

Another important dihedral angle is that between the nitro group and the phenyl ring to which it is attached. In 4,4'-Dibromo-2-nitro-biphenyl, this angle is 26.8(2)°. nih.gov This twist from coplanarity is a result of steric crowding from the adjacent phenyl ring and helps to relieve intramolecular strain.

Elucidation of Intermolecular Interactions in Crystal Packing (e.g., C-H···π, C-H···O, dipole-dipole interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are anticipated to stabilize its solid-state architecture:

C-H···O Interactions: The oxygen atoms of the highly polar nitro group are effective hydrogen bond acceptors. It is expected that they would form weak C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules, a feature observed in the crystal structure of 4,4'-Dibromo-2-nitro-biphenyl. nih.gov

C-H···F Interactions: The electronegative fluorine atoms can act as weak hydrogen bond acceptors, leading to C-H···F interactions, which have been observed in the packing of other fluorinated biphenyl compounds. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and C-NO2 bonds. These dipoles will tend to align in an antiparallel fashion within the crystal lattice to achieve electrostatic stabilization.

These combined interactions dictate the final three-dimensional supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties, including geometry, spectroscopic parameters, and reactivity. Despite its common use, specific DFT studies on 4,4'-Difluoro-2-nitro-1,1'-biphenyl were not found.

Geometry Optimization and Prediction of Stable Conformers

A thorough literature search did not yield any specific studies on the geometry optimization or the prediction of stable conformers for this compound using DFT or other computational methods. Such a study would typically identify the lowest energy three-dimensional arrangement of the atoms and the dihedral angle between the two phenyl rings. For substituted biphenyls, this angle is influenced by the steric and electronic effects of the substituents. For instance, the presence of a nitro group at the ortho-position, as in this compound, would be expected to induce significant twisting between the rings to minimize steric hindrance. In a related compound, 4,4'-Dibromo-2-nitro-biphenyl, crystallographic data shows a twisted conformation with a dihedral angle of 55.34° between the benzene (B151609) rings nih.govresearchgate.net. However, no such calculated data is available for the difluoro analogue.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts or the Ultraviolet-Visible (UV-Vis) absorption maxima for this compound were identified. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are often employed to simulate UV-Vis spectra and assign electronic transitions. mdpi.comrsc.org Similarly, DFT calculations can provide valuable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are crucial for structural elucidation. nih.govmodgraph.co.uk Without dedicated computational studies, no data tables for predicted spectroscopic parameters can be presented.

Analysis of Conformational Landscapes and Rotational Barriers about the Biphenyl (B1667301) Bridge

The analysis of conformational landscapes and the energy barriers to rotation around the central C-C bond are critical for understanding the dynamic behavior of biphenyl derivatives. researchgate.netbiomedres.us The presence of an ortho-substituent, like the nitro group in this compound, is known to significantly increase the rotational barrier compared to unsubstituted biphenyl. researchgate.net However, no specific computational research detailing the potential energy surface or quantifying the rotational energy barriers for this molecule could be located. Therefore, no data on the energy differences between planar and non-planar conformations is available.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. niscpr.res.in While MESP analysis has been performed on related nitroaromatic compounds, a specific MESP map and detailed analysis for this compound are not available in the reviewed literature. Such an analysis would be expected to show negative potential (red/yellow regions) around the electronegative oxygen atoms of the nitro group and the fluorine atoms, indicating sites susceptible to electrophilic attack.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net It is a standard tool in computational chemistry for understanding electron delocalization from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals. A search for NBO analysis specifically applied to this compound did not yield any results. Consequently, there is no data on charge delocalization, stabilization energies, or the specific donor-acceptor interactions within this molecule. For a similar compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl, NBO analysis indicated significant negative charges on the oxygen atoms of the nitro group and a substantial positive charge on the nitrogen atom. nih.gov

Theoretical Studies on Intermolecular Interactions and Molecular Complex Formation

Theoretical studies are essential for understanding how molecules interact with each other in the solid state or in solution, which governs properties like crystal packing and solubility. mdpi.commdpi.comnih.gov These interactions can include hydrogen bonds, halogen bonds, and π–π stacking. No theoretical studies focused on the intermolecular interactions or the formation of molecular complexes involving this compound were found. Research on analogous molecules suggests that C-H···O and C-H···F interactions, as well as potential π–π stacking, could play a role in its supramolecular chemistry, but specific computational evidence is lacking. nih.gov

Chemical Reactivity and Mechanistic Studies of 4,4 Difluoro 2 Nitro 1,1 Biphenyl

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group and activation of the aromatic ring for nucleophilic substitution.

Catalytic and Reductive Conversions of the Nitro Group to Amine and Other Nitrogen-Containing Functions

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to valuable amino-substituted derivatives. In the case of 4,4'-Difluoro-2-nitro-1,1'-biphenyl, its reduction leads to the formation of 4,4'-difluoro-[1,1'-biphenyl]-2-amine, a key intermediate in the synthesis of various functional materials and biologically active molecules.

Catalytic hydrogenation is a widely employed method for this conversion. While specific conditions for the reduction of this compound are not extensively detailed in publicly available literature, general methods for the reduction of nitrobiphenyls are well-established. These typically involve the use of heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. fujifilm.comresearchgate.net The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, a patent describes the synthesis of related aminobiphenyls via catalytic hydrogenation at temperatures ranging from 20-80°C and pressures of 0.2-2 MPa. libretexts.org Other reducing agents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are also commonly used for the reduction of aromatic nitro compounds.

The general reaction for the catalytic hydrogenation is as follows:

This compound + 3H₂ --(Catalyst)--> 4,4'-Difluoro-[1,1'-biphenyl]-2-amine + 2H₂O

The reduction can sometimes proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. The selective formation of these intermediates is also possible under specific reaction conditions.

Electrochemical Reduction Processes and Nitro Radical Anion Formation and Stability

The electrochemical reduction of nitroaromatic compounds has been a subject of significant study. The initial step in this process is typically a one-electron reduction to form a nitro radical anion. The stability of this radical anion is crucial for the subsequent reaction pathways.

The stability of the nitro radical anion is influenced by the solvent and the presence of other functional groups in the molecule. In general, aprotic solvents are used to stabilize radical anions. The further reduction of the nitro radical anion can lead to the formation of the dianion and subsequently the nitroso and hydroxylamine species, ultimately yielding the amine.

Pathways for Nucleophilic Aromatic Substitution Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group is at the 2-position of one of the phenyl rings. This positioning activates the fluorine atom at the 4-position of the same ring for nucleophilic displacement.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The rate of these reactions is significantly influenced by the nature of the nucleophile, the leaving group, and the solvent.

Reactivity of the Fluorine Atoms

The fluorine atoms in this compound are potential sites for nucleophilic substitution, particularly the fluorine atom on the nitro-substituted ring due to the activating effect of the nitro group.

Nucleophilic Aromatic Substitution of Fluorine Atoms in Activated Systems

In activated aromatic systems, fluorine is often a surprisingly good leaving group in SNAr reactions, often being more reactive than other halogens. chemrxiv.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom that polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com

In this compound, the fluorine atom at the 4-position is para to the nitro group's point of attachment on the other ring and meta to the nitro group on its own ring. The more influential activation comes from the nitro group at the 2-position of the same ring, which places the 4-fluoro substituent in a para-like position relative to the activating group through the biphenyl (B1667301) system. This makes the C4-F bond susceptible to nucleophilic attack by various nucleophiles such as amines, alkoxides, and thiolates.

For example, studies on similar difluoronitrobenzene compounds have shown that they readily react with amines to form substituted products. researchgate.netichrom.com The reaction of 4,4'-difluorobenzil (B1266174) with amines has also been reported to proceed via nucleophilic substitution of the fluorine atoms. rsc.org

Influence of Substituent Effects on Reaction Regioselectivity and Kinetics

The regioselectivity and kinetics of reactions involving this compound are governed by the electronic and steric effects of its substituents. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, primarily at the ortho and para positions.

In the context of nucleophilic aromatic substitution, the position of the fluorine atoms relative to the nitro group is critical in determining which fluorine is more susceptible to attack. The fluorine at the 4-position is activated by the nitro group at the 2-position. The fluorine on the other ring (at the 4'-position) is significantly less activated as the electronic effect of the nitro group is transmitted less effectively through the biphenyl linkage.

The kinetics of such reactions can be quantitatively analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). libretexts.orgrsc.org For SNAr reactions, a positive ρ value is typically observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negatively charged Meisenheimer intermediate. nih.gov While a specific Hammett study for this compound is not available, studies on related systems, such as the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls, have shown that the kinetic data can be correlated using a modified Hammett relationship. nih.gov

Kinetic and Thermodynamic Solvent Effects on Reaction Mechanisms

The influence of solvents on reaction kinetics and thermodynamics is a fundamental concept in physical organic chemistry. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy profile of a reaction.

Hydrogen bonding by protic solvents can have a more complex role. It can stabilize charged intermediates, but it can also solvate the nucleophile, reducing its reactivity and thus slowing down the reaction. The selectivity of a reaction can also be tuned by the choice of solvent, as different solvents may preferentially stabilize the transition states leading to different products. Without experimental data for this compound, it is not possible to provide specific examples or quantitative data on how solvent polarity and hydrogen bonding affect its reaction rates and selectivity.

Specific solvation refers to the direct interaction of solvent molecules with the reacting species, such as the formation of hydrogen bonds or Lewis acid-base adducts. These interactions can significantly lower the energy of transition states and intermediates. For a molecule containing nitro and fluoro substituents, specific solvation effects could be pronounced. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the fluorine atoms are only weak hydrogen bond acceptors.

Computational studies on other nitroaromatic compounds have shown that explicit solvent molecules in the model can be crucial for accurately predicting reaction barriers and mechanisms. rsc.org However, no such computational studies specifically modeling the reaction transition states and intermediates of this compound in different solvents were found. Therefore, a detailed, data-driven analysis of specific solvation effects on its reactivity remains an open area for chemical research.

Advanced Applications and Derivatives in Materials Science and Organic Synthesis

Role of 4,4'-Difluoro-2-nitro-1,1'-biphenyl as a Key Intermediate in Complex Organic Syntheses

The strategic arrangement of functional groups in this compound makes it a crucial building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions or be used to construct heterocyclic rings. The fluorine atoms, while generally stable, can be activated for nucleophilic substitution under specific conditions, allowing for the introduction of new functionalities.

A significant application of this compound is in the synthesis of carbazole (B46965) derivatives. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls, is a common method for forming the carbazole core. umich.edu Although direct cyclization of some nitrobiphenyls can result in low yields, the underlying principle of using the nitro group to facilitate ring closure is a key strategy. umich.edu The resulting carbazole structures are important components in many organic electronic materials.

Furthermore, the reduction of the nitro group to form 2-amino-4,4'-difluoro-1,1'-biphenyl opens up a vast landscape of synthetic possibilities. This amino-biphenyl derivative can serve as a precursor for various compounds, including those with potential applications in agrochemicals and pharmaceuticals. google.com The amino group can be diazotized and subsequently replaced with other functional groups, or it can be used as a handle for N-arylation and other coupling reactions to build larger, more complex molecular architectures.

Development of Functionalized Biphenyl-Based Materials

The biphenyl (B1667301) unit is a common component in a variety of advanced materials due to its rigid structure and ability to facilitate π-conjugation. The functional groups on this compound allow for its incorporation into and modification for these materials.

Precursors for Liquid Crystalline Compounds and Optoelectronic Devices

The rigid, rod-like structure of the biphenyl core is a desirable feature for the design of liquid crystalline materials. By modifying the substituents on the biphenyl rings, the mesomorphic properties can be finely tuned. While direct use of this compound in liquid crystals is not extensively documented, its derivatives, particularly those where the nitro and fluoro groups are replaced or transformed, are key components in this field.

In the realm of optoelectronics, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs). umich.edu For instance, carbazoles derived from nitrobiphenyls are excellent host materials for phosphorescent emitters in OLEDs due to their high triplet energy and good charge-transporting properties. umich.edugoogle.com The synthesis of molecules with extended π-conjugated systems, often incorporating biphenyl, carbazole, and other aromatic units, leads to materials with intense luminescence, making them suitable for use as emissive layers in OLEDs. umich.edu For example, 4,4′-Di(pyren-1-yl)-1,1′-biphenyl has been demonstrated as an efficient deep-blue-emitting material in OLEDs. rsc.org

Integration into Organic Solar Cells and Molecular Wires

The concept of molecular wires, which are single molecules capable of conducting electrical current, also benefits from the structural rigidity and conjugation of the biphenyl unit. The ability to create extended, well-defined molecular structures from biphenyl building blocks is essential for fabricating these nanoscale electronic components.

Synthesis of Functional Polymers and Chiral Ligands Utilizing Biphenyl Scaffolds

Functional polymers with specialized properties can be synthesized using monomers derived from this compound. The biphenyl unit imparts thermal stability and mechanical strength to the polymer backbone. The functional groups allow for post-polymerization modification or for the creation of polymers with specific electronic or optical properties.

In the field of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of chemical reactions. Atropisomeric biphenyls, which are chiral due to restricted rotation around the biphenyl C-C bond, are a prominent class of privileged ligands. The synthesis of these ligands often starts from substituted biphenyls. While not a direct precursor to the most common biphenyl-based ligands like BINAP, the synthetic strategies used to create functionalized biphenyls are applicable. The development of chiral ligands is an active area of research, with a continuous need for new ligand structures that can offer high enantioselectivity and activity in a variety of reactions. google.com

Derivatization Strategies for Novel Chemical Entities with Modulated Properties

The true utility of this compound lies in the diverse derivatization strategies that can be employed to create novel molecules with fine-tuned properties.

Construction of Extended Conjugated Systems

One of the most powerful applications of this biphenyl derivative is in the construction of extended π-conjugated systems. These systems are the cornerstone of many organic electronic materials. The nitro and fluoro groups can be strategically replaced through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.net These reactions allow for the connection of the biphenyl core to other aromatic or unsaturated units, systematically extending the π-conjugation.

For example, the nitro group can be reduced to an amine, which can then be converted to a bromide or iodide via a Sandmeyer reaction. This halogenated biphenyl can then participate in a Suzuki coupling with a boronic acid to form a new C-C bond, effectively elongating the conjugated system. Similarly, the fluorine atoms can, under certain conditions, be displaced by other nucleophiles or participate in coupling reactions.

Synthesis of Chalcone (B49325) Derivatives and Other Biphenyl-Based Scaffolds

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules, including various biphenyl-based scaffolds and chalcone derivatives. These resulting compounds are of significant interest in medicinal chemistry and materials science.

Synthesis of Carbazole Derivatives

One of the most direct applications of 2-nitrobiphenyl (B167123) derivatives is in the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds with important electronic and photophysical properties. The Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl, is a primary method for this transformation. acs.orgacs.org

In this reaction, this compound can be treated with a reducing agent, such as triphenylphosphine (B44618) (PPh₃), in a high-boiling solvent. The triphenylphosphine facilitates the deoxygenation of the nitro group, leading to the formation of a nitrene intermediate which then undergoes an intramolecular cyclization to form the carbazole ring. acs.orgresearchgate.net This method is advantageous due to its tolerance of a wide range of functional groups, including the fluoro groups present on the biphenyl backbone. acs.org The reaction generally proceeds with good yields and is a practical route to substituted carbazoles. acs.orgresearchgate.net

General Scheme for Cadogan Reaction:

2-Nitrobiphenyl Derivative → [Nitrene Intermediate] → Carbazole Derivative

The resulting 2,7-difluorocarbazole can be a key building block for organic light-emitting diodes (OLEDs), photovoltaic devices, and as a precursor for pharmaceutical agents.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds that can be synthesized from biphenyl precursors. They are well-regarded for their broad spectrum of pharmacological activities. nih.govscribd.com The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative in the presence of an acid or base catalyst. wikipedia.orgtaylorandfrancis.com

To synthesize a chalcone derivative from this compound, the nitro group must first be converted into an acetyl group. This transformation can be envisioned through a multi-step process:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (2-amino-4,4'-difluoro-1,1'-biphenyl) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Formation of an Acetophenone: The resulting amino-biphenyl derivative can then be converted to the corresponding acetophenone, 1-(4,4'-difluoro-[1,1'-biphenyl]-2-yl)ethan-1-one. This can be achieved through diazotization of the amine followed by a reaction to introduce the acetyl moiety.

Claisen-Schmidt Condensation: The synthesized 1-(4,4'-difluoro-[1,1'-biphenyl]-2-yl)ethan-1-one can then undergo a Claisen-Schmidt condensation with a suitable substituted benzaldehyde. nih.gov The reaction is typically catalyzed by an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. researchgate.net This condensation yields the target chalcone derivative, which incorporates the 4,4'-difluorobiphenyl (B165722) scaffold.

The table below illustrates the general conditions for the final Claisen-Schmidt condensation step.

Reactant 1 (Ketone)Reactant 2 (Aldehyde)CatalystSolventGeneral Product
1-(4,4'-difluoro-[1,1'-biphenyl]-2-yl)ethan-1-oneSubstituted BenzaldehydeNaOH or KOHEthanol(E)-1-(4,4'-difluoro-[1,1'-biphenyl]-2-yl)-3-(substituted-phenyl)prop-2-en-1-one

Sustainable and Green Chemistry Approaches in the Application of Biphenyl Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. For biphenyl derivatives, these approaches focus on improving the efficiency of synthetic methods, reducing waste, and utilizing less hazardous materials.

Green Synthetic Routes for Biphenyls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyls, including fluorinated derivatives. rsc.orgacs.org Traditional methods often rely on organic solvents and palladium catalysts that can be costly and environmentally problematic. Green chemistry initiatives have led to significant improvements:

Aqueous Media: The development of water-soluble catalysts and surfactant-based micellar catalysis has enabled Suzuki-Miyaura couplings to be performed in water, a benign solvent. researchgate.netrsc.org This approach not only reduces the reliance on volatile organic compounds but can also enhance reaction rates and simplify product isolation.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been employed to accelerate coupling reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. gre.ac.uk

Biocatalysis in the Synthesis and Modification of Biphenyl Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgnih.gov Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous environments, generating minimal waste. acs.org

Potential applications of biocatalysis in the context of biphenyl derivatives include:

Selective Reductions: As mentioned in the synthesis of chalcone precursors, the reduction of a nitro group is a key step. While traditional methods use metal reagents, enzymes like nitroreductases could perform this transformation cleanly and selectively. Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketone functionalities on biphenyl scaffolds, producing chiral alcohols which are valuable pharmaceutical intermediates. nih.gov

Hydrolysis and Acylation: Hydrolases, such as lipases and proteases, are robust enzymes that can be used for the kinetic resolution of racemic mixtures of biphenyl-containing esters or alcohols. rsc.org They can also be used for selective acylation and deacylation reactions, which are important for installing or removing protecting groups in a synthetic sequence. acs.org

C-C Bond Formation: While less common, enzymatic C-C bond formation is a growing field. Engineered enzymes could potentially be used in reactions like aldol (B89426) additions, providing a green alternative for constructing parts of complex molecules like chalcones.

These sustainable approaches not only reduce the environmental footprint of synthesizing and using biphenyl derivatives but also often lead to more efficient and cost-effective processes. manchester.ac.uk

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Routes for Targeted Derivatives

The synthesis of polysubstituted biphenyls, particularly those with sterically demanding groups like an ortho-nitro substituent, remains a significant challenge in organic chemistry. Future research will undoubtedly focus on developing more efficient and versatile synthetic routes to access not only 4,4'-Difluoro-2-nitro-1,1'-biphenyl but also a diverse library of its derivatives.

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone for biphenyl (B1667301) synthesis, future efforts should explore a wider range of catalytic systems. nih.govnih.gov This includes the investigation of alternative palladium catalysts, as well as less expensive and more abundant transition metals like nickel and cobalt, which have shown promise in the coupling of sterically hindered substrates. orgsyn.orgrsc.org The development of novel phosphine (B1218219) ligands and N-heterocyclic carbenes will be crucial in improving reaction yields, functional group tolerance, and catalyst turnover numbers, especially when dealing with challenging substrates. nih.govgre.ac.uk

Furthermore, exploring alternative cross-coupling methodologies beyond the Suzuki-Miyaura reaction will be a fruitful avenue. Reactions such as the Negishi, Stille, and Hiyama couplings offer different substrate scopes and reaction conditions that may prove advantageous for specific derivatives of this compound. rsc.orgnih.gov Additionally, recent advancements in C-H activation and functionalization present a paradigm-shifting approach. nih.govacs.orguva.es Developing methods for the direct C-H arylation of appropriately substituted fluoro-nitro-aromatics could provide more atom-economical and step-efficient routes to the target biphenyl scaffold, bypassing the need for pre-functionalized starting materials. nih.govnih.gov The exploration of one-pot and tandem reaction sequences will also be critical in streamlining the synthesis of complex derivatives. lookchem.comacs.org

Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity Control

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is paramount for optimizing existing methods and developing new ones. The interplay between the electronic effects of the fluoro and nitro groups and the steric hindrance at the ortho position presents a complex mechanistic puzzle.

Future research should delve into detailed mechanistic studies of cross-coupling reactions involving substrates analogous to those required for the target molecule. acs.orgnih.gov This includes investigating the kinetics and thermodynamics of the three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Of particular importance is understanding how the ortho-nitro group influences the rate-determining step of the catalytic cycle. For instance, in Suzuki-Miyaura reactions, the transmetalation step is often sensitive to steric and electronic factors, and the presence of an ortho-substituent can significantly impact its efficiency. researchgate.net

Controlling chemo- and regioselectivity will be a major focus. rsc.orgnih.gov For example, in the synthesis of derivatives with additional functional groups, achieving selective reaction at one site without affecting others is crucial. This requires a deep understanding of the subtle electronic and steric differences between the reactive sites. The development of catalytic systems that can differentiate between various C-H or C-X bonds on the aromatic rings will be a significant breakthrough. uva.es Mechanistic studies will also be essential in understanding and preventing side reactions, such as homo-coupling of the starting materials, which can reduce the yield of the desired biphenyl product.

Rational Design and Synthesis of Advanced Functional Materials Based on the Biphenyl Scaffold

The unique combination of electron-withdrawing nitro and fluoro groups on the biphenyl core suggests that this compound and its derivatives could serve as valuable building blocks for a new generation of advanced functional materials. researchgate.netman.ac.uk

A promising area of exploration is in the field of liquid crystals. nih.govresearchgate.nettandfonline.comresearchgate.net The rigid biphenyl core is a common mesogenic unit, and the introduction of fluoro and nitro substituents can significantly influence the material's dielectric anisotropy, birefringence, and thermal stability. tandfonline.com By systematically modifying the structure of this compound, for example, by introducing different alkyl or alkoxy chains, it may be possible to design novel liquid crystalline materials with tailored properties for applications in displays and photonics. nih.govtandfonline.com

Furthermore, the biphenyl scaffold is a key component in many high-performance polymers. researchgate.netrsc.org The incorporation of the 4,4'-difluoro-2-nitro-biphenyl unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or unique electronic characteristics. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization. rsc.org Another avenue of investigation is the use of these biphenyl derivatives in the development of fluorescent sensors, particularly for the detection of nitroaromatic compounds, due to the inherent electronic properties of the scaffold. researchgate.nettandfonline.com

Enhanced Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new chemical entities. nih.govgoogle.com For a molecule like this compound, where experimental data is scarce, computational methods can provide invaluable predictive insights.

Moreover, computational modeling can be instrumental in elucidating reaction mechanisms and guiding the development of new synthetic strategies. nih.govresearchgate.net By modeling the transition states and intermediates of potential reaction pathways, researchers can identify the most energetically favorable routes and predict the outcome of a reaction before it is even attempted in the lab. This predictive capability can save significant time and resources. The development of accurate quantitative structure-property relationship (QSPR) models will also be crucial for predicting the properties of new derivatives and for the rational design of functional materials with desired characteristics. nih.govtandfonline.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,4'-difluoro-2-nitro-1,1'-biphenyl, and how do reaction conditions influence selectivity?

  • Answer : The compound can be synthesized via sequential functionalization of biphenyl derivatives. A typical approach involves Friedel-Crafts acylation followed by nitration. For example, biphenyl reacts with acetic anhydride under AlCl₃ catalysis to introduce acetyl groups at the 4,4' positions (Scheme 1 in ). Subsequent nitration requires careful control of temperature and nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or positional isomerism. The electron-withdrawing fluorine substituents direct nitration to the ortho position due to their meta-directing effects. Monitoring via TLC and optimizing stoichiometry (e.g., HNO₃ equivalents) are critical for yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • X-ray crystallography : Resolves molecular geometry and confirms nitro/fluoro substitution patterns. For example, studies using SHELX software (e.g., SHELXL for refinement) have resolved torsion angles and bond lengths in related biphenyl derivatives (e.g., ).
  • FT-IR : Identifies functional groups, such as C=O stretching (~1694 cm⁻¹) in intermediates and NO₂ asymmetric stretching (~1520 cm⁻¹) in the nitro group .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm), with splitting patterns revealing substitution symmetry. ¹⁹F NMR confirms fluorine positions (δ -110 to -120 ppm for aromatic F) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

  • Answer : Crystallographic disorder, often observed in flexible or symmetric molecules, can be addressed using SHELXL’s PART and SUMP instructions. For example, partial occupancy models or splitting atomic positions (e.g., for nitro groups) improve R-factors. Constraints (e.g., DFIX for bond lengths) and restraints (e.g., SIMU for thermal motion) stabilize refinement, as demonstrated in biphenyl-based MOF ligands . High-resolution data (≤ 0.8 Å) and twinning detection (via PLATON) further enhance accuracy.

Q. What strategies mitigate contradictions between experimental spectroscopic data and computational simulations (e.g., DFT)?

  • Answer : Discrepancies often arise from solvent effects, anharmonic vibrations, or basis set limitations. For FT-IR, compare experimental peaks (e.g., NO₂ stretches) with scaled DFT frequencies (using B3LYP/6-31G*). For NMR, include solvent corrections (e.g., IEF-PCM model) and assess spin-orbit coupling for ¹⁹F shifts . If discrepancies persist, validate via solid-state NMR or variable-temperature studies to rule out dynamic effects.

Q. How is this compound utilized in designing metal-organic frameworks (MOFs), and what challenges arise in ligand functionalization?

  • Answer : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling post-synthetic modification (PSM) to introduce carboxylate ligands for MOF nodes (e.g., ). Challenges include:

  • Steric hindrance : Bulky substituents may limit coordination geometry.
  • Redox sensitivity : Nitro groups require inert atmospheres during PSM.
  • Crystallinity : Functionalization can disrupt long-range order, necessitating slow crystallization (e.g., diffusion methods).

Q. In electroluminescent devices, how does the electronic structure of this compound influence charge transport?

  • Answer : The electron-withdrawing nitro and fluoro groups lower the LUMO, enhancing electron affinity for n-type semiconductor applications. In OLEDs, bilayer architectures (e.g., ITO/organic/Mg:Ag) exploit this compound’s hole-blocking properties to confine excitons near the emission layer, improving efficiency (e.g., external quantum efficiency >1% as in ). DFT calculations (e.g., HOMO-LUMO gaps) guide molecular design for balanced charge injection.

Methodological Considerations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen nitration conditions (e.g., HNO₃ concentration, reaction time) and minimize byproducts.
  • Crystallization : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals.
  • Data Validation : Cross-reference spectroscopic data with analogs (e.g., 4,4'-dibromobiphenyl in ) to confirm assignments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.